molecular formula C8H14ClN5O B10767508 6,7-Dimethyltetrahydropterin hydrochloride

6,7-Dimethyltetrahydropterin hydrochloride

Cat. No.: B10767508
M. Wt: 231.68 g/mol
InChI Key: GIHYTRGUZVYCQX-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6,7-Dimethyltetrahydropterin hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the pteridine ring structure. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

6,7-Dimethyltetrahydropterin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .

Properties

Molecular Formula

C8H14ClN5O

Molecular Weight

231.68 g/mol

IUPAC Name

(6S,7R)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride

InChI

InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H/t3-,4+;/m0./s1

InChI Key

GIHYTRGUZVYCQX-RFKZQXLXSA-N

Isomeric SMILES

C[C@H]1[C@H](NC2=C(N1)C(=O)NC(=N2)N)C.Cl

Canonical SMILES

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl

Origin of Product

United States

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